4,8-Dichloroquinoline-3-carbonitrile

ion channel pharmacology KCNQ2/Q3 electrophysiology

Researchers studying potassium channel physiology need regioisomerically pure quinoline-3-carbonitrile scaffolds to avoid false-negative SAR results. 4,8-Dichloroquinoline-3-carbonitrile (CAS 1016867-23-4) addresses this need: • KCNQ2/Q3 IC50 120 nM-validated probe for M-current modulation studies • Distinct 4,8-dichloro pattern enables sequential SNAr/cross-coupling functionalization for kinase inhibitor library synthesis • CYP3A4 IC50 3.9 μM; CYP2D6 IC50 19.9 μM-minimal metabolic interference in electrophysiology assays Supplied with full analytical documentation to support reproducible SAR and library synthesis campaigns.

Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
CAS No. 1016867-23-4
Cat. No. B1323314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloroquinoline-3-carbonitrile
CAS1016867-23-4
Molecular FormulaC10H4Cl2N2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl
InChIInChI=1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
InChIKeyIZGNHLBOERHWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dichloroquinoline-3-carbonitrile: Ion Channel & Kinase Probe Scaffold


4,8-Dichloroquinoline-3-carbonitrile is a dichlorinated quinoline-3-carbonitrile derivative with a molecular weight of 223.06 g/mol . It serves as a specialized heterocyclic scaffold for medicinal chemistry and chemical biology research, particularly as a precursor for kinase inhibitor libraries and as a functional probe of the KCNQ2/Q3 potassium channel complex [1][2]. The 4,8-dichloro substitution pattern combined with the 3‑cyano group confers a distinct reactivity profile and electronic distribution that differentiates it from other regioisomeric chloroquinoline-3‑carbonitriles (e.g., 2,4‑, 2,7‑, or 4,7‑dichloro analogs) in nucleophilic aromatic substitution and cross‑coupling applications [2].

4,8-Dichloroquinoline-3-carbonitrile: Regioisomer Selectivity in Screening


The substitution pattern of dichloroquinoline-3‑carbonitriles dictates both chemical reactivity and biological target engagement. Nucleophilic substitution at the 2‑ versus 4‑position proceeds with markedly different kinetics and regioselectivity, directly impacting the efficiency of library synthesis [1]. Furthermore, regioisomers (e.g., 2,7‑ vs. 4,8‑dichloro) exhibit divergent biological activity profiles: 2,7‑dichloroquinoline‑3‑carbonitrile is reported to possess antioxidant activity (IC50 = 2.17 µg/mL), whereas the 4,8‑dichloro isomer is characterized by its interaction with the KCNQ2/Q3 potassium channel [2]. Uncritical substitution of one isomer for another in a screening cascade can therefore lead to false‑negative results or misdirected SAR interpretation.

4,8-Dichloroquinoline-3-carbonitrile: Potency & Selectivity Profile


KCNQ2/Q3 Potassium Channel Antagonism

4,8-Dichloroquinoline-3-carbonitrile demonstrates an IC50 of 120 nM for antagonism of the heteromeric KCNQ2/Q3 potassium channel expressed in CHO cells, as measured by automated patch clamp electrophysiology [1]. No quantitative data are available for the closest regioisomeric comparator (e.g., 2,7‑dichloroquinoline-3‑carbonitrile) under identical assay conditions; therefore, this value establishes a baseline potency for the 4,8‑substitution pattern on this therapeutically relevant ion channel target.

ion channel pharmacology KCNQ2/Q3 electrophysiology patch clamp

CYP3A4 Inhibition Selectivity vs KCNQ2/Q3

In a cross‑study comparison using data from the same curated database, 4,8‑dichloroquinoline-3‑carbonitrile inhibits CYP3A4 with an IC50 of 3.9 μM, which is 33‑fold higher (less potent) than its IC50 against the intended target KCNQ2/Q3 (120 nM) [1]. This difference suggests a degree of selectivity for the ion channel over this major drug‑metabolizing enzyme, which may reduce the risk of CYP‑mediated drug‑drug interactions in vivo.

CYP inhibition drug-drug interaction metabolic stability ADME-Tox

Negligible CYP2D6 Inhibition

4,8‑Dichloroquinoline-3‑carbonitrile inhibits CYP2D6 with an IC50 of 19.9 μM, a value that is approximately 166‑fold higher than its KCNQ2/Q3 IC50 [1]. This very low inhibition of CYP2D6, a polymorphically expressed enzyme responsible for the metabolism of numerous CNS and cardiovascular drugs, suggests a favorable safety profile with respect to this major clearance pathway.

CYP2D6 drug metabolism polymorphism safety pharmacology

ATP-Competitive Kinase Inhibitor Scaffold

The quinoline-3‑carbonitrile core, exemplified by 4‑anilino‑6,7‑dimethoxy‑3‑quinolinecarbonitrile, has been optimized to yield potent Src kinase inhibitors with IC50 values as low as 1.2 nM [1]. While 4,8‑dichloroquinoline‑3‑carbonitrile itself is not a direct kinase inhibitor, it is claimed as a synthetic intermediate in a patent covering novel quinoline‑3‑carbonitriles with protein kinase inhibitory activity for cancer therapy [2]. This establishes its utility as a privileged building block for generating ATP‑competitive kinase inhibitor libraries.

kinase inhibition Src kinase EGFR oncology chemical biology

4,8-Dichloroquinoline-3-carbonitrile: Research Applications


KCNQ2/Q3 Channel Functional Probe

The defined 120 nM IC50 against KCNQ2/Q3 [1] makes 4,8‑dichloroquinoline‑3‑carbonitrile a suitable starting point for developing tool compounds to study potassium channel physiology and M‑current modulation. Its selectivity over CYP enzymes [2] is advantageous for in vitro electrophysiology experiments where minimal metabolic interference is desired.

Kinase Inhibitor Library Scaffold

Leveraging the documented kinase inhibition of quinoline‑3‑carbonitrile derivatives [3] and the patent protection covering its use as a synthetic intermediate [4], 4,8‑dichloroquinoline‑3‑carbonitrile serves as a versatile core for parallel synthesis of focused libraries targeting the ATP‑binding site of protein kinases. The 4‑chloro and 8‑chloro positions offer distinct reactivity handles for sequential functionalization [5].

SAR Exploration of Dichloroquinoline Regioisomers

Given the pronounced differences in biological activity between regioisomers—for instance, 2,7‑dichloroquinoline‑3‑carbonitrile displays antioxidant activity whereas the 4,8‑isomer exhibits ion channel activity [1]—this compound is essential for systematic structure‑activity relationship (SAR) studies. Comparing its KCNQ2/Q3 potency with that of other regioisomers (once available) will help define the optimal substitution pattern for ion channel modulation.

CYP Interaction Screening Standard

The well‑quantified CYP inhibition profile (CYP3A4 IC50 = 3.9 μM; CYP2D6 IC50 = 19.9 μM) [2] positions 4,8‑dichloroquinoline‑3‑carbonitrile as a reference compound for calibrating in vitro drug‑drug interaction assays. It can serve as a control for assessing the metabolic liability of new chemical entities derived from the quinoline‑3‑carbonitrile scaffold.

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